molecular formula C10H9N3O2S B14645191 N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide CAS No. 53065-91-1

N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide

Cat. No.: B14645191
CAS No.: 53065-91-1
M. Wt: 235.26 g/mol
InChI Key: WSVKTEQOMZIMFA-UHFFFAOYSA-N
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Description

N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with methyl isocyanate, followed by formylation. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the formamide group, forming new derivatives.

Scientific Research Applications

N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Industry: The compound is used in the production of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of metabolic pathways essential for the survival of microorganisms or cancer cells.

Comparison with Similar Compounds

N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.

    Benzothiazole-2-thiol: Used in the production of rubber accelerators and other industrial chemicals.

    Benzothiazole-2-carboxylic acid: Utilized in the synthesis of dyes and pigments.

The uniqueness of this compound lies in its specific formamide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Properties

CAS No.

53065-91-1

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

N-[1,3-benzothiazol-2-yl(methyl)carbamoyl]formamide

InChI

InChI=1S/C10H9N3O2S/c1-13(9(15)11-6-14)10-12-7-4-2-3-5-8(7)16-10/h2-6H,1H3,(H,11,14,15)

InChI Key

WSVKTEQOMZIMFA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC2=CC=CC=C2S1)C(=O)NC=O

Origin of Product

United States

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